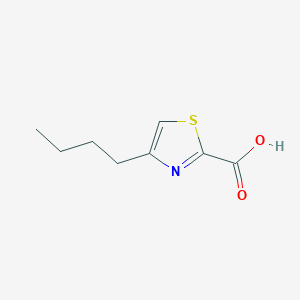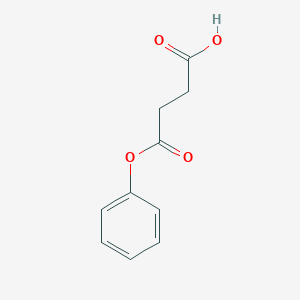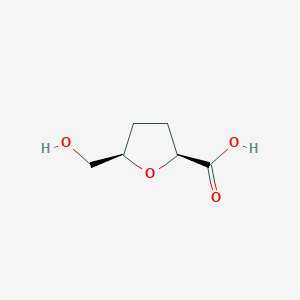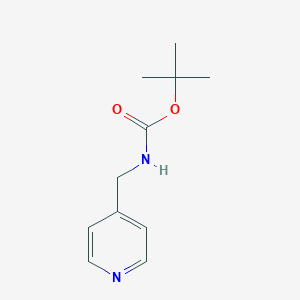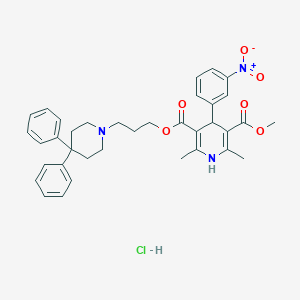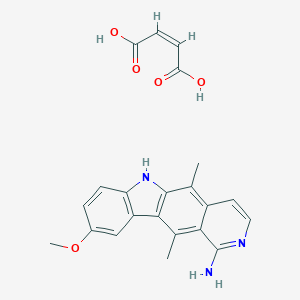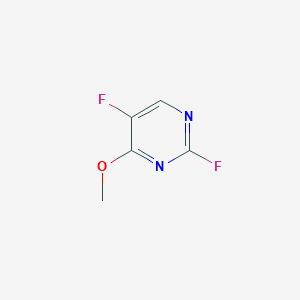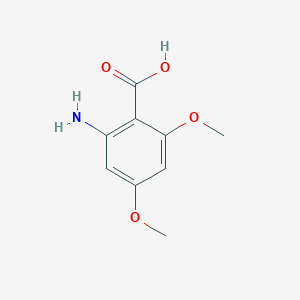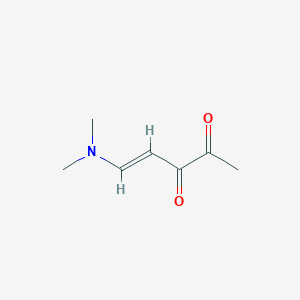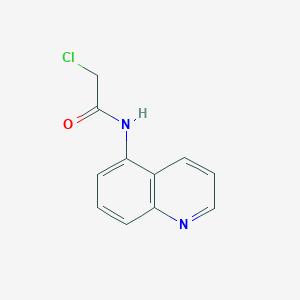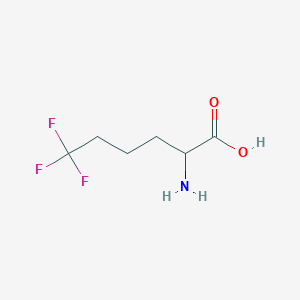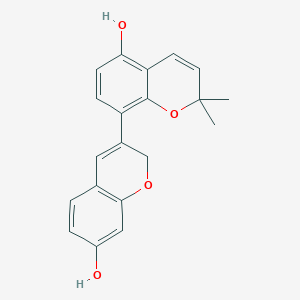
葛根素
描述
科学研究应用
Glabrene has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: Glabrene’s estrogenic activity makes it a valuable tool for studying hormone-related processes.
作用机制
Target of Action
Glabrene, an isoflavonoid found in Glycyrrhiza glabra (licorice), primarily targets the estrogen receptors and the human epidermal growth factor receptor 2 (Her2) . It shows estrogenic effects on breast, vascular, and bone tissue, hence acting as a phytoestrogen . It also acts as a tyrosinase inhibitor .
Mode of Action
Glabrene interacts with its targets in a competitive manner. It binds to the estrogen receptors and Her2 with a higher affinity, showing similar binding site characteristics as ATP and lapatinib, a known Her2 inhibitor . This competitive binding inhibits the normal function of these targets, leading to changes in cellular processes .
Biochemical Pathways
Glabrene’s interaction with estrogen receptors and Her2 affects several biochemical pathways. Its estrogenic activity influences pathways related to bone, vascular, and breast tissue health . As a tyrosinase inhibitor, it affects the melanogenesis pathway, potentially inhibiting the formation of melanin in melanocytes . When interacting with Her2, it may influence pathways related to cell proliferation and survival .
Result of Action
Glabrene’s action results in molecular and cellular effects that are tissue-specific. Its estrogenic activity can lead to effects on breast, vascular, and bone tissues . As a Her2 inhibitor, it may restrict the growth of Her2 overexpressed breast cancer cells . Its tyrosinase inhibitory activity suggests potential use as a skin-lightening agent by preventing melanin formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Glabrene. For instance, the content of Glabrene in Glycyrrhiza glabra can vary based on environmental conditions, which may affect its bioactivity
生化分析
Biochemical Properties
Glabrene exhibits estrogenic activity, showing effects on breast, vascular, and bone tissue, hence acting as a phytoestrogen . It interacts with estrogen receptors, with an IC50 for estrogen receptor binding of 1 μM . It also acts as a tyrosinase inhibitor, inhibiting the formation of melanin in melanocytes .
Cellular Effects
Glabrene has shown to have significant effects on various types of cells. It exhibits estrogenic effects on breast, vascular, and bone tissue . In addition, it has been found to inhibit the formation of melanin in melanocytes, suggesting a potential role as a skin-lightening agent .
Molecular Mechanism
Glabrene has been found to competitively bind to the active receptor site of the Human Epidermal Growth Factor Receptor 2 (Her2), a protein overexpressed in certain types of aggressive breast cancers . This suggests that Glabrene could potentially be used to restrict Her2 overexpressed breast cancer .
Metabolic Pathways
Glabrene has been found to have a strong affinity for FGFR3, a gene significantly associated with immune pathways . This suggests that Glabrene may play a role in these metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glabrene typically involves the extraction of licorice root followed by purification processes. One common method is supercritical fluid extraction using cosolvent-modified supercritical carbon dioxide. This method involves optimizing parameters such as temperature (40–80°C) and pressure (10–50 MPa) to achieve high purity . The extracted product is then subjected to alcohol precipitation, filtration, and adsorption chromatography to further purify the compound .
Industrial Production Methods: Industrial production of glabrene involves large-scale extraction from Glycyrrhiza glabra. The process includes steps such as extraction, concentration, drying, and purification. The use of supercritical fluid extraction with ethanol as a cosolvent is a preferred method due to its efficiency and environmental benefits . This method ensures a high yield and purity of glabrene, making it suitable for commercial applications.
化学反应分析
Types of Reactions: Glabrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize glabrene.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce glabrene.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glabrene can lead to the formation of quinones, while reduction can yield dihydro derivatives.
相似化合物的比较
Glabridin: Another isoflavonoid from licorice with similar estrogenic and skin-lightening properties.
Isoliquiritigenin: A flavonoid with antioxidant and anti-inflammatory properties.
Liquiritigenin: Known for its estrogenic and anti-cancer activities.
Uniqueness of Glabrene: Glabrene is unique due to its dual activity as an estrogenic agent and a tyrosinase inhibitor. This combination of properties makes it particularly valuable for applications in both medicine and cosmetics .
属性
IUPAC Name |
8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYSPUAKQMTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208715 | |
| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60008-03-9 | |
| Record name | Glabrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLABRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 203 °C | |
| Record name | Glabrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Glabrene?
A1: Glabrene has been shown to interact with various molecular targets, including:
- Tyrosine kinases: Glabrene exhibits inhibitory activity against several tyrosine kinases, including human epidermal growth factor receptor 2 (Her2) [, ], fibroblast growth factor receptor 3 (FGFR3) [], ribosomal protein S6 kinase 1 (S6K1) [], Tyrosine-protein kinase Yes (YES1) [], and Lyn-kinase [].
- Estrogen receptors (ERs): Glabrene demonstrates estrogen-like activity, interacting with both ERα and ERβ [, , , , , , , , , ].
- Monoamine oxidase-A (MAO-A): Glabrene exhibits inhibitory activity against MAO-A, an enzyme involved in the breakdown of neurotransmitters like serotonin [, ].
- Tyrosinase: Glabrene acts as a tyrosinase inhibitor, interfering with melanin biosynthesis [, , ].
Q2: How does Glabrene's interaction with Her2 affect downstream signaling?
A2: Glabrene competitively binds to the ATP-binding site of Her2, similar to the known inhibitor lapatinib []. This interaction prevents ATP binding and subsequent phosphorylation of tyrosine residues, inhibiting Her2 activation and downstream signaling pathways involved in cell proliferation and survival.
Q3: What are the implications of Glabrene's FGFR3 inhibition in cancer?
A3: Glabrene's suppression of FGFR3 expression in non-small cell lung cancer (NSCLC) cells leads to decreased proliferation, migration, and invasion, while promoting apoptosis []. This effect is mediated through the inhibition of ERK1/2 phosphorylation and suppression of epithelial-mesenchymal transition (EMT), processes crucial for cancer progression.
Q4: How does Glabrene's interaction with estrogen receptors impact bone health?
A4: Glabrene's estrogen-like activity through ER binding contributes to its bone-protective effects []. It upregulates the canonical Wnt/β‐catenin signaling pathway, promoting bone formation and preventing osteoporosis in ovariectomized rats [, ].
Q5: What is the molecular formula and weight of Glabrene?
A5: The molecular formula of Glabrene is C21H20O4, and its molecular weight is 336.38 g/mol. [, ]
Q6: Are there any spectroscopic data available for Glabrene?
A6: Yes, spectroscopic data including 13C-NMR and NOE experiments have been used to revise the structure of Glabrene [].
Q7: What is known about the stability of Glabrene in various formulations?
A7: While specific stability data for Glabrene in various formulations is limited in the provided research, it has been incorporated into compositions intended for food and drink, drugs, quasi drugs, and cosmetics []. Further research is needed to fully understand its stability profile under different conditions and formulations.
Q8: Have computational methods been employed in Glabrene research?
A8: Yes, molecular docking studies have been extensively used to investigate Glabrene's interactions with various targets. These studies have predicted its binding affinities and revealed key interacting residues with targets like Her2 [], PPAR-γ [], CDK9 [], S6K1 [], YES1 [], and Lyn-kinase []. Additionally, molecular dynamics simulations have been used to assess the stability of Glabrene-target complexes [, , ].
Q9: How do structural modifications of Glabrene affect its activity?
A9: While comprehensive SAR studies are not presented in the provided research, the comparison between Glabrene and its analog, 2,4-dimethylglabridin, in terms of P450 enzyme inactivation suggests that structural modifications can significantly impact its pharmacological activity [].
Q10: Are there any in vivo studies demonstrating Glabrene's efficacy?
A10: Yes, Glabrene has shown promising efficacy in various animal models:
- Osteoporosis: Glabrene administration prevented bone loss and improved bone mineral density in ovariectomized rats, serving as a potential treatment for postmenopausal osteoporosis [].
- Non-small cell lung cancer (NSCLC): In mice implanted with NSCLC cells, Glabrene suppressed tumor growth and reduced tumor tissue proliferation, migration, and invasion [].
Q11: What is the known safety profile of Glabrene?
A11: While Glabrene generally exhibits a favorable safety profile in the reported studies, further investigations are needed to fully elucidate its potential toxicity, adverse effects, and long-term safety in humans.
Q12: What analytical techniques are employed for Glabrene characterization and quantification?
A12: Several analytical methods have been used to analyze Glabrene:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one](/img/structure/B49090.png)
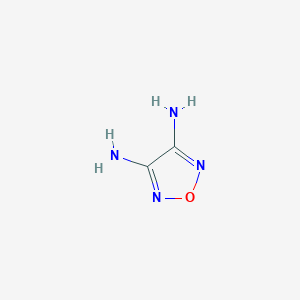
![2-[(E,3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B49100.png)
